Coronen-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coronen-1-OL is a polycyclic aromatic hydrocarbon with the molecular formula C24H12O It is a derivative of coronene, which consists of seven peri-fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Coronen-1-OL typically involves the functionalization of coronene. One common method is the hydroxylation of coronene using oxidizing agents. The reaction conditions often include the use of strong acids or bases to facilitate the hydroxylation process.
Industrial Production Methods
Industrial production of this compound is not well-documented, but it likely involves similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Coronen-1-OL undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Coronen-1-OL has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex polycyclic aromatic compounds.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives.
Industry: this compound is used in the development of advanced materials, such as organic semiconductors and nanomaterials.
Mechanism of Action
The mechanism of action of Coronen-1-OL involves its interaction with various molecular targets and pathways. For example, it can interact with enzymes and receptors, modulating their activity. The specific pathways involved depend on the biological context and the derivatives of this compound being studied.
Comparison with Similar Compounds
Similar Compounds
Coronene: The parent compound of Coronen-1-OL, consisting of seven peri-fused benzene rings.
Pyrene: Another polycyclic aromatic hydrocarbon with four fused benzene rings.
Anthracene: A polycyclic aromatic hydrocarbon with three fused benzene rings.
Uniqueness
This compound is unique due to its hydroxyl functional group, which imparts different chemical reactivity and potential biological activities compared to its parent compound, coronene, and other similar polycyclic aromatic hydrocarbons.
Properties
CAS No. |
117955-70-1 |
---|---|
Molecular Formula |
C24H12O |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
coronen-1-ol |
InChI |
InChI=1S/C24H12O/c25-18-11-16-8-7-14-4-2-12-1-3-13-5-6-15-9-10-17(18)24-22(15)20(13)19(12)21(14)23(16)24/h1-11,25H |
InChI Key |
HWJPAABZMXMCHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C4=C1C=CC5=C4C6=C7C3=C(C=C2)C=CC7=C(C=C6C=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.